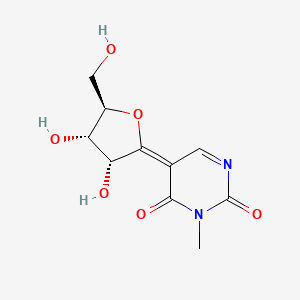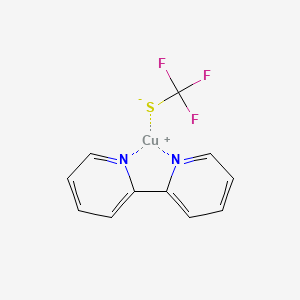
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally related to uracil, a component of RNA, and is often involved in the synthesis of nucleic acids. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- typically involves the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution . Another method involves the use of ZnO nanoparticles supported on dendritic fibrous nanosilica as efficient catalysts for the one-pot synthesis . This process includes the formation of N-aryl-N’-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using cost-effective and environmentally friendly catalysts. For example, the use of dendritic fibrous nanosilica supported ZnO nanoparticles allows for the efficient and scalable production of quinazoline-2,4(1H,3H)-diones . This method is advantageous due to its high yield and the recyclability of the catalyst.
化学反応の分析
Types of Reactions: 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also participate in cyclocondensation reactions to form fused heterocycles .
Common Reagents and Conditions: Common reagents used in these reactions include ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, and ZnO nanoparticles . Reaction conditions often involve moderate temperatures and the use of environmentally friendly solvents.
Major Products: The major products formed from these reactions include quinazoline-2,4(1H,3H)-diones and other fused heterocycles . These products are valuable in various scientific and industrial applications due to their unique chemical properties.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is involved in the study of nucleic acid synthesis and function . In medicine, this compound is used in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis . Industrially, it is used in the production of various pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- involves its incorporation into nucleic acids, where it can interfere with the normal synthesis and function of RNA and DNA . This interference can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells . The molecular targets of this compound include various enzymes involved in nucleic acid synthesis, such as thymidine phosphorylase .
類似化合物との比較
Similar compounds to 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- include other nucleoside analogs such as 1,3-dimethyluracil and 5-fluorouracil . These compounds share similar structures and mechanisms of action but differ in their specific chemical properties and applications . For example, 5-fluorouracil is widely used as an anticancer drug due to its ability to inhibit thymidylate synthase, whereas 1,3-dimethyluracil is primarily used in biochemical research .
特性
分子式 |
C10H12N2O6 |
|---|---|
分子量 |
256.21 g/mol |
IUPAC名 |
(5E)-5-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-7,13-15H,3H2,1H3/b8-4+/t5-,6-,7-/m1/s1 |
InChIキー |
GACYJLYDEFZCOP-KKZLPAOWSA-N |
異性体SMILES |
CN1C(=O)/C(=C/2\[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=NC1=O |
正規SMILES |
CN1C(=O)C(=C2C(C(C(O2)CO)O)O)C=NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)
![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12350775.png)
![2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)

![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)

![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)

![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)


![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
